Trospectomycin sulfate

Antibacterial potency Spectinomycin analog MIC comparison

Trospectomycin sulfate (U-63366F; 6′-n-propylspectinomycin sulfate) is a semisynthetic aminocyclitol antibiotic derived from spectinomycin via alkylation at the 6′-position of the sugar ring. It inhibits bacterial protein synthesis by binding to helix 34 of the 16S rRNA within the 30S ribosomal subunit, a binding site distinct from that of aminoglycosides.

Molecular Formula C17H32N2O11S
Molecular Weight 472.5 g/mol
CAS No. 97673-66-0
Cat. No. B1242851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrospectomycin sulfate
CAS97673-66-0
Synonymstrospectomycin
trospectomycin sulfate
trospectomycin sulphate
U 63366
U 63366f
U-63366
Molecular FormulaC17H32N2O11S
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O
InChIInChI=1S/C17H30N2O7.H2O4S/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17;1-5(2,3)4/h8,10-16,18-19,21-23H,4-7H2,1-3H3;(H2,1,2,3,4)/t8-,10-,11+,12+,13+,14-,15-,16+,17+;/m1./s1
InChIKeyCEBCZKQVZZWYPV-UAINHTBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trospectomycin Sulfate (CAS 97673-66-0): Aminocyclitol Antibiotic with Differentiated Spectrum vs. Spectinomycin


Trospectomycin sulfate (U-63366F; 6′-n-propylspectinomycin sulfate) is a semisynthetic aminocyclitol antibiotic derived from spectinomycin via alkylation at the 6′-position of the sugar ring [1]. It inhibits bacterial protein synthesis by binding to helix 34 of the 16S rRNA within the 30S ribosomal subunit, a binding site distinct from that of aminoglycosides [2]. Originally developed by Upjohn (later Pfizer) and advanced to Phase II/III clinical trials for gonorrhea, pelvic inflammatory disease, and bacterial vaginosis, trospectomycin was never commercialized but remains a critical research scaffold for next-generation spectinomycin derivatives [2]. Its sulfate salt (CAS 97673-66-0; molecular formula C₁₇H₃₂N₂O₁₁S; MW 472.5 g/mol) is the primary form used in preclinical and clinical studies [3].

Why Spectinomycin Cannot Substitute for Trospectomycin Sulfate in Anaerobic or Broad-Spectrum Research Applications


The 6′-propyl modification on trospectomycin is not an incremental change but a structure-driven expansion of antibacterial spectrum and a fundamental shift in cellular uptake mechanism. In direct head-to-head comparison, trospectomycin exhibited antibiotic activity against all anaerobes tested, a property not observed with spectinomycin [1]. Unlike spectinomycin, which relies on energy-dependent active transport akin to aminoglycosides, trospectomycin accumulates in Gram-negative bacteria via a nonsaturable, energy-independent diffusional process, explaining its activity under anaerobic conditions where active transport is impaired [2]. Furthermore, 3′-modified spectinomycin analogs such as spectinamides have a narrow, predominantly mycobacterium-directed spectrum, whereas trospectomycin retains broad gram-positive, gram-negative, and atypical bacterial coverage [3]. These mechanistic and spectrum divergences mean that spectinomycin, spectinamides, or aminoglycosides cannot be interchanged with trospectomycin without losing the specific research or experimental therapeutic attributes that define its value.

Trospectomycin Sulfate (CAS 97673-66-0): Quantified Differentiation Evidence Guide for Scientific Procurement


Trospectomycin vs. Spectinomycin: Quantified 4- to 32-Fold Potency Advantage Across Multiple Aerobic and Anaerobic Species

In the foundational head-to-head study against 411 clinical isolates, trospectomycin was more active than spectinomycin by a factor of 4- to 32-fold against strains of staphylococci, streptococci, Haemophilus influenzae, Branhamella catarrhalis, Neisseria gonorrhoeae, Proteus species, Bacteroides species, Clostridium difficile, Clostridium species, and Chlamydia trachomatis [1]. Against Enterobacteriaceae, trospectomycin demonstrated activity comparable to spectinomycin and was generally cross-resistant [1]. A second independent study against 632 aerobic microorganisms confirmed 4- to 16-fold greater activity than spectinomycin against species other than gram-negative bacilli [2].

Antibacterial potency Spectinomycin analog MIC comparison

Anaerobic Spectrum Differentiator: Trospectomycin Active Against All Anaerobes Tested vs. Spectinomycin Inactive Against Anaerobes

In a direct comparative study of trospectomycin (TRO) vs. spectinomycin (SPEC) against 30 gram-positive and 15 gram-negative anaerobic clinical isolates, TRO exhibited antibiotic activity against all anaerobes tested, a property not seen with SPEC [1]. Independently, trospectomycin demonstrated activity at ≤8 μg/mL against 189 clinical isolates of the Bacteroides fragilis group, comparing favorably with clindamycin and cefoxitin, with no cross-resistance observed among the three drugs [2]. In contrast, spectinomycin MICs for B. fragilis range from 32 to ≥128 μg/mL depending on medium pH, and it is characterized as not a potent inhibitor of B. fragilis or other clinically significant anaerobes [3].

Anaerobic bacteria Bacteroides fragilis Spectinomycin resistance

Unique Energy-Independent Diffusional Uptake: Trospectomycin Accumulation Mechanism Differentiated from Aminoglycosidic Aminocyclitols

Trospectomycin, unlike aminoglycosidic aminocyclitols (including spectinomycin and gentamicin), is accumulated by a nonsaturable, energy-independent, diffusional process in Salmonella typhimurium, Escherichia coli, and Haemophilus influenzae [1]. An E. coli strain effectively accumulated the drug anaerobically, directly explaining its anaerobic activity—a property absent in energy-dependent uptake-dependent aminoglycosides [1]. Trospectomycin likely uses both porin and nonporin pathways to cross the outer membrane, as demonstrated by increased susceptibility in deep rough mutants and reduced susceptibility in F porin-deficient mutants [1]. An H. influenzae strain accumulated trospectomycin at concentrations below the detection threshold for E. coli or S. typhimurium, consistent with greater potency in Haemophilus species [1].

Drug accumulation Outer membrane permeability Anaerobic activity mechanism

Prolonged Postantibiotic Effect (PAE) Against Bacteroides fragilis: 5.2–6.7 Hours Supporting Reduced Dosing Frequency Rationale

Trospectomycin sulfate (TRS) was evaluated for postantibiotic effect (PAE) following a 1-hour exposure at 4× MIC or a maximum of 32 μg/mL. Against Bacteroides fragilis ATCC 25285, the PAE was 5.2 hours; against B. fragilis UC 12199, the PAE was 6.7 hours. For Haemophilus influenzae 30063, PAE exceeded 4.0 hours [1]. In contrast, PAE values for gram-positive organisms were modest: S. epidermidis 1.8 h, E. faecalis 1.6 h, and E. coli 1.5 h [1]. The study characterized TRS as bactericidal for H. influenzae, N. gonorrhoeae, M. catarrhalis, and B. fragilis, while bacteriostatic for S. epidermidis, E. faecalis, and E. coli [1].

Postantibiotic effect Bacteroides fragilis Time-kill kinetics

Activity Against Aminoglycoside-Resistant Enterococci: MIC₉₀ 4–8 mg/L as a Non-Aminoglycoside Alternative for Enterococcal Research

Trospectomycin was tested against a panel of aminoglycoside-resistant enterococci. The MIC₉₀ for Enterococcus faecalis was 4 mg/L and for E. faecium was 8 mg/L [1]. Trospectomycin alone was not bactericidal for enterococci, with MBC₉₀ of 4096 mg/L for both species; however, addition of polyvalent immunoglobulin significantly reduced both MICs and MBCs, rendering trospectomycin bactericidal [1]. Chequerboard titration with ampicillin showed an FIC index of 1.0 (additive, not synergistic), and time-kill curves showed no enhancement of ampicillin bactericidal activity [1]. The authors concluded trospectomycin can serve as a safe alternative to aminoglycosides or beta-lactams in enterococcal infections where bactericidal activity is not required [1].

Aminoglycoside resistance Enterococcus faecalis Enterococcus faecium

Trospectomycin Sulfate: Evidence-Backed Research Application Scenarios for Scientific Procurement


Anaerobic and Mixed Aerobic-Anaerobic Infection Model Studies

Trospectomycin is the only aminocyclitol antibiotic with confirmed activity against all tested anaerobes, including the Bacteroides fragilis group (MIC ≤8 μg/mL) [1]. Its energy-independent diffusional uptake enables activity under anaerobic conditions where aminoglycosides fail [2]. Researchers investigating intra-abdominal sepsis, pelvic inflammatory disease, or bacterial vaginosis models can employ trospectomycin as a single-agent aminocyclitol probe with activity across both aerobic gram-positive cocci (streptococci, staphylococci) and anaerobic gram-negative rods, a spectrum combination not achievable with spectinomycin, spectinamides, or aminoglycosides.

Neisseria gonorrhoeae Research Including Spectinomycin-Susceptible and -Resistant Strain Panels

Trospectomycin demonstrates an MIC₉₀ of 8 μg/mL against spectinomycin-susceptible N. gonorrhoeae and retains potent activity against penicillin-resistant strains [1]. Its 4- to 32-fold potency advantage over spectinomycin against gonococci, combined with established disk diffusion breakpoint criteria (≥17 mm zone diameter for susceptibility at ≤16 μg/mL) [2], makes it a high-value tool for gonococcal resistance surveillance studies and for investigating structure-activity relationships in the spectinomycin binding pocket of the 30S ribosomal subunit.

Postantibiotic Effect (PAE) and Pharmacodynamic Modeling Research

The prolonged PAE of 5.2–6.7 hours against B. fragilis [1] provides a robust experimental signal for pharmacodynamic modeling studies. Trospectomycin's species-dependent bacteriostatic/bactericidal profile—bactericidal against H. influenzae, N. gonorrhoeae, and B. fragilis, but bacteriostatic against S. epidermidis and E. coli—offers a nuanced tool for investigating the determinants of antibiotic killing kinetics. Its human PK parameters from Phase I studies (IV half-life 2.18 h, IM half-life 1.85 h at 1000 mg) [2] provide clinically anchored PK/PD inputs for in vitro simulation models.

Spectinomycin Scaffold Derivatization and Efflux Mechanism Studies

As the most clinically advanced 6′-modified spectinomycin analog, trospectomycin serves as a key synthetic intermediate and benchmark comparator for next-generation spectinomycin derivatives [1]. The 2024 study demonstrated that trospectomycin is susceptible to efflux by Rv1258c (M. tuberculosis) and Mab2780c (M. abscessus), and that combining the 6′-propyl modification with 3′-substitutions can modulate efflux susceptibility [1]. Researchers developing anti-mycobacterial spectinomycin analogs can use trospectomycin as both a synthetic starting material and a reference standard for efflux ratio measurements.

Quote Request

Request a Quote for Trospectomycin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.